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Compound of Interest

Compound Name: 1,6-Cyclodecanedione

Cat. No.: B1615606

In-Depth Technical Guide to 1,6-
Cyclodecanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-cyclodecanedione, a
significant macrocyclic diketone. This document details its chemical identity, physical
properties, synthesis, and key reactions, making it a valuable resource for professionals in
organic synthesis and drug development.

Core Compound Information

Identifier Value

Chemical Name 1,6-Cyclodecanedione

CAS Number 38734-05-3[1]

Molecular Formula C10H1602[1]

Molecular Weight 168.23 g/mol

Canonical SMILES ClCCC(=0)Cccccece(=0)Cc1

INChl=1S/C10H1602/c11-9-5-1-2-6-10(12)8-4-
3-7-9/h1-8H2[1]

InChl
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Physicochemical Properties

A summary of the key physical and thermodynamic properties of 1,6-cyclodecanedione is
presented below. Critically evaluated data is available through the NIST/TRC Web Thermo
Tables (WTT).

Property Value/Range

Data available in NIST/TRC Web Thermo

Normal Boiling Temperature
Tables[2]

_ _ Data available in NIST/TRC Web Thermo
Triple Point Temperature

Tables[2]
Liquid Density Temperature-dependent data available[2]
Liquid Viscosity Temperature-dependent data available[2]
Liquid Thermal Conductivity Temperature-dependent data available[2]

Temperature and pressure-dependent data
Ideal Gas Entropy available[2]

Synthesis of 1,6-Cyclodecanedione

The primary and most effective method for synthesizing 1,6-cyclodecanedione is through an
intramolecular acyloin condensation of a C10 dicarboxylic acid ester, such as diethyl
decanedioate. This reductive coupling reaction is carried out using metallic sodium in an aprotic
solvent.

Experimental Protocol: Acyloin Condensation

This protocol is based on the Riihimann modification, which utilizes trimethylsilyl chloride to
trap the enediolate intermediate, thereby improving the yield of the desired acyloin.

Materials:
o Diethyl decanedioate

e Metallic sodium
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e Anhydrous toluene

o Trimethylsilyl chloride

e Aqueous hydrochloric acid
Procedure:

 In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer,
and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen), place finely
dispersed metallic sodium in anhydrous toluene.

o Heat the mixture to reflux with vigorous stirring.

o A solution of diethyl decanedioate and trimethylsilyl chloride in anhydrous toluene is added
dropwise to the refluxing mixture over several hours.

 After the addition is complete, continue refluxing for an additional period to ensure the
completion of the reaction.

e Cool the reaction mixture to room temperature and cautiously add a proton source, such as
agueous hydrochloric acid, to hydrolyze the silyl enol ether intermediate.

o Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g.,
diethyl ether or ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

e The crude acyloin is then oxidized to the final product, 1,6-cyclodecanedione.

Note: This is a generalized procedure. The specific quantities of reagents and reaction times
may vary and should be optimized based on the scale of the reaction.

Key Reactions of 1,6-Cyclodecanedione

A notable reaction of 1,6-cyclodecanedione is its base-catalyzed intramolecular aldol
condensation. This reaction leads to the formation of a bicyclic enone, 2,3,5,6,7,8-
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hexahydroazulen-4(1H)-one.[3]

Experimental Protocol: Intramolecular Aldol
Condensation

Materials:

e 1,6-Cyclodecanedione

e Base (e.g., sodium carbonate, sodium hydroxide, or potassium tert-butoxide)
e Suitable solvent (e.g., ethanol, methanol, or tetrahydrofuran)

e Aqueous acid for workup

Procedure:

» Dissolve 1,6-cyclodecanedione in the chosen solvent in a round-bottom flask equipped with
a magnetic stirrer.

e Add the base to the solution at room temperature. The reaction may be heated to facilitate
the condensation.

» Monitor the reaction progress using a suitable analytical technique, such as thin-layer
chromatography (TLC) or gas chromatography (GC).

» Upon completion, neutralize the reaction mixture with an aqueous acid.
o Extract the product with an organic solvent.

e Wash the combined organic extracts with water and brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure.

Purify the resulting bicyclic enone by column chromatography or distillation.

Signaling Pathways and Experimental Workflows
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The following diagrams illustrate the key chemical transformations involving 1,6-
cyclodecanedione.

Synthesis of 1,6-Cyclodecanedione via Acyloin Condensation

(Diethyl Decanedioate)

1. Na, Toluene, Reflux
. Trimethylsilyl Chloride (Ruhlmann mod.)
3. H3O*

Acyloin Intermediate
(a-Hydroxy Ketone)

xidation

G,G—Cyclodecanedione)

Click to download full resolution via product page

Caption: Synthetic pathway to 1,6-cyclodecanedione.
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Intramolecular Aldol Condensation of 1,6-Cyclodecanedione

G,G—Cyclodecanedione]

Base (e.g., Na=2CO3)

(Enolate Formatior)

Intramolecular Cyclization
(Aldol Addition)

Dehydration

G,3,5,6,7,8—Hexahydroazu|en—4(1H)-ona

Click to download full resolution via product page
Caption: Reaction mechanism of the intramolecular aldol condensation.

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization of 1,6-cyclodecanedione.
While a comprehensive public database of its spectra is not readily available, the following are
expected characteristic signals based on its structure.

1H NMR Spectroscopy:

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1615606?utm_src=pdf-body-img
https://www.benchchem.com/product/b1615606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Protons alpha to the carbonyl groups (C-Hz): Expected to appear as multiplets in the
downfield region of the aliphatic spectrum, typically around & 2.2-2.6 ppm, due to the
deshielding effect of the adjacent carbonyl group.

o Other methylene protons (C-Hz): Expected to resonate as a complex series of multiplets in
the upfield region, likely between 6 1.2-1.8 ppm.

13C NMR Spectroscopy:

e Carbonyl carbons (C=0): A characteristic signal in the downfield region, typically above
200 ppm.

o Carbons alpha to the carbonyl groups (a-CHz): Expected in the range of & 30-50 ppm.
o Other methylene carbons (CHz): Resonances expected in the range of & 20-30 ppm.
Infrared (IR) Spectroscopy:

e C=0 stretch: A strong, sharp absorption band characteristic of a ketone, typically appearing
in the range of 1700-1725 cm™1,

o C-H stretch (sp3): Multiple bands just below 3000 cm~1, characteristic of saturated C-H
bonds.

Mass Spectrometry:

e Molecular lon (M*): A peak corresponding to the molecular weight of the compound (m/z =
168).

» Fragmentation Pattern: Characteristic fragmentation would likely involve alpha-cleavage
adjacent to the carbonyl groups and McLafferty rearrangements, leading to significant
fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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